

Technical Guide: Spectral Analysis of 2-Chloro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)pyridin-4-ol

Cat. No.: B572481

[Get Quote](#)

Disclaimer: Spectral data for the requested compound, **2-chloro-5-(trifluoromethyl)pyridin-4-ol**, is not readily available in public spectral databases. This guide provides a comprehensive overview of the spectral data for the closely related compound, 2-chloro-5-(trifluoromethyl)pyridine. The presence of a hydroxyl group in **2-chloro-5-(trifluoromethyl)pyridin-4-ol** would significantly alter the spectral characteristics, particularly in the ^1H NMR (presence of a hydroxyl proton, changes in chemical shifts of aromatic protons), ^{13}C NMR (significant shift of the carbon bearing the hydroxyl group), and IR spectra (presence of a broad O-H stretching band).

This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-5-(trifluoromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR spectral data for 2-chloro-5-(trifluoromethyl)pyridine.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-6	8.689	d	~2.4
H-4	7.904	dd	~8.4, ~2.4
H-3	7.497	d	~8.4

Data sourced from CDCl_3 solvent.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Carbon	Chemical Shift (δ) ppm	Description
C-2	152.2	Carbon attached to Chlorine
C-6	147.1 (q, $J \approx 4$ Hz)	Aromatic CH
C-4	136.2 (q, $J \approx 4$ Hz)	Aromatic CH
C-3	125.1	Aromatic CH
C-5	123.0 (q, $J \approx 34$ Hz)	Carbon attached to CF_3
CF_3	122.9 (q, $J \approx 273$ Hz)	Trifluoromethyl Carbon

Data interpretation based on typical chemical shifts and coupling patterns for similar structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Electron Ionization Mass Spectrum (EI-MS) Data

m/z	Relative Intensity (%)	Fragment
183	32.2	$[M+2]^+$ (^{37}Cl isotope)
181	100.0	$[M]^+$ (^{35}Cl isotope)
146	95.6	$[M-Cl]^+$
126	32.6	$[M-Cl-HF]^+$ or $[C_5H_2F_2N]^+$
69	15.9	$[CF_3]^+$

Infrared (IR) Spectroscopy

While a detailed peak table for 2-chloro-5-(trifluoromethyl)pyridine is not readily available, the IR spectrum would be characterized by the following significant absorptions:

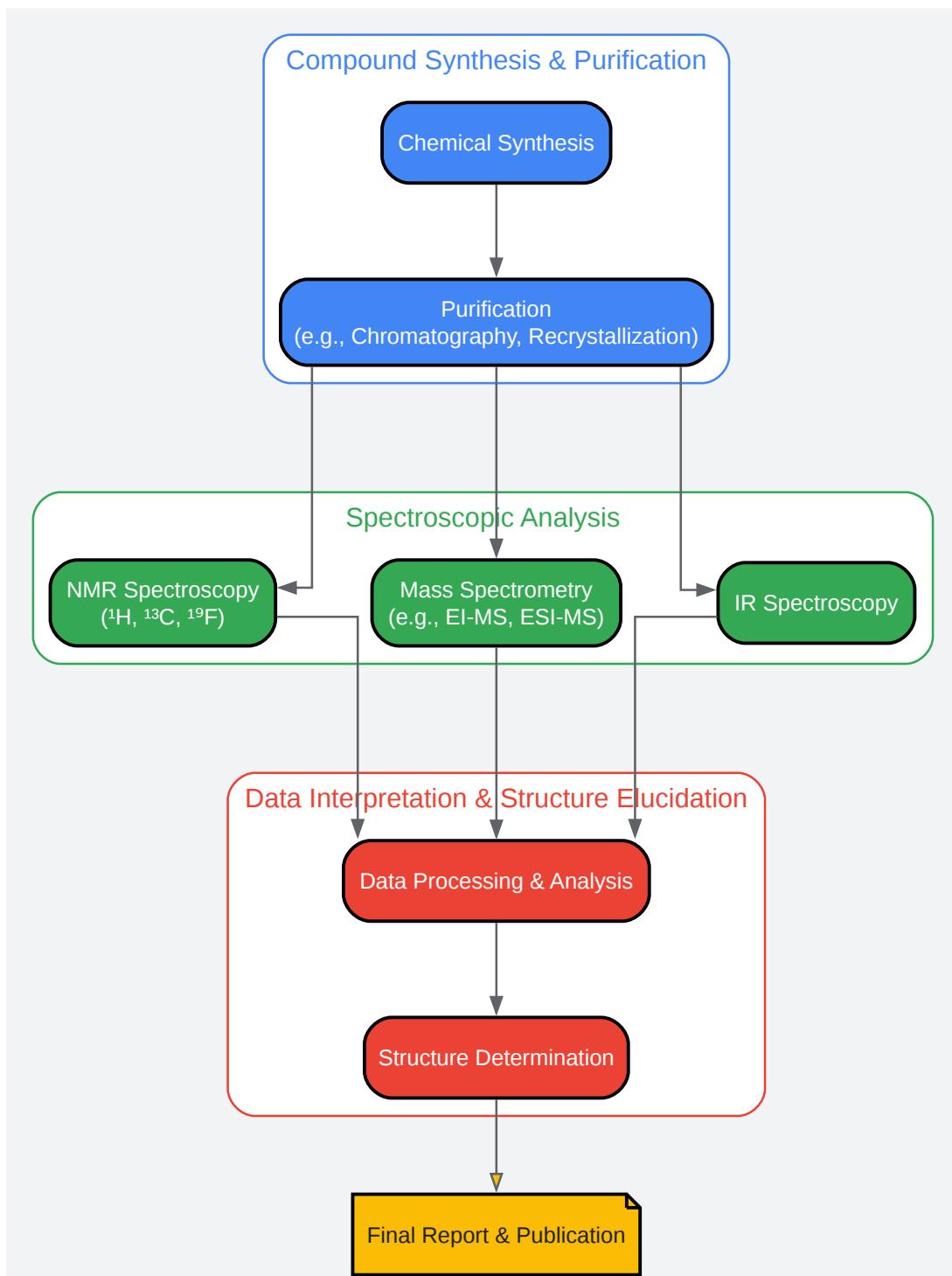
- C-Cl Stretch: Typically observed in the $850-550\text{ cm}^{-1}$ region.
- C-F Stretch: Strong absorptions are expected in the $1350-1000\text{ cm}^{-1}$ region for the CF_3 group.
- Aromatic C=C and C=N Stretch: Multiple bands in the $1600-1400\text{ cm}^{-1}$ region.
- Aromatic C-H Stretch: Peaks are expected above 3000 cm^{-1} .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

- Sample Preparation: A sample of 2-chloro-5-(trifluoromethyl)pyridine (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a 5 mm NMR tube.
- Instrumentation: 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for 1H).
- Data Acquisition:


- ^1H NMR: A standard pulse sequence is used. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Mass Spectrometry (EI-MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples, which vaporizes the sample.
- Ionization: The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Chemical Compound Analysis.

- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-Chloro-5-(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b572481#2-chloro-5-trifluoromethyl-pyridin-4-ol-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com